

Structural Elucidation of 5-Amino-2-bromo-3-picoline: A Comparative NMR Guide

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Compound of Interest

Compound Name: 5-Amino-2-bromo-3-picoline

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This guide provides a comprehensive overview of the structural elucidation of **5-Amino-2-bromo-3-picoline** utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental NMR data for this specific compound, this guide presents a detailed analysis based on established principles of NMR spectroscopy for substituted pyridines and comparative data from structurally analogous compounds. The following sections detail predicted NMR data, a comparison with related molecules, standardized experimental protocols, and a logical workflow for spectral assignment.

Predicted NMR Data and Comparison with Analogs

The structural characterization of **5-Amino-2-bromo-3-picoline** (target compound) by NMR relies on the analysis of proton (^1H) and carbon-13 (^{13}C) chemical shifts, spin-spin coupling patterns, and through-bond correlations. The predicted spectral data for the target compound are presented below, alongside experimental data for structurally similar molecules to provide a robust framework for spectral interpretation.

Table 1: Predicted ^1H NMR Data for **5-Amino-2-bromo-3-picoline** and Comparison with Analogs

Compound	H4	H6	CH ₃	NH ₂	Solvent
5-Amino-2-bromo-3-picoline (Predicted)	~6.8-7.2 ppm (d)	~7.5-7.9 ppm (d)	~2.2-2.4 ppm (s)	~4.5-5.5 ppm (br s)	CDCl ₃ /DMSO-d ₆
2-Amino-5-bromo-3-methylpyridine[1]	7.21 ppm (d)	7.91 ppm (d)	2.22 ppm (s)	4.85 ppm (s)	Not specified
3-Bromopyridine[2]	7.72 ppm (dd)	8.79 ppm (d)	-	-	DMSO-d ₆
3-Picoline[3]	7.29 ppm (dd)	8.57 ppm (d)	2.29 ppm (s)	-	Not specified
2-Aminopyridine	6.56 ppm (dd)	8.05 ppm (d)	-	4.45 ppm (br s)	CDCl ₃

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for **5-Amino-2-bromo-3-picoline** and Comparison with Analogs

Compound	C2	C3	C4	C5	C6	CH ₃	Solvent
5-Amino-2-bromo-3-picoline (Predicted)	~140-145 ppm	~125-130 ppm	~120-125 ppm	~145-150 ppm	~135-140 ppm	~18-22 ppm	CDCl ₃ /DMSO-d ₆
3-Bromopyridine	150.3 ppm	124.0 ppm	139.1 ppm	128.5 ppm	147.8 ppm	-	CDCl ₃
3-Picoline	149.9 ppm	138.1 ppm	123.4 ppm	132.8 ppm	147.0 ppm	18.5 ppm	CDCl ₃
2-Aminopyridine	158.3 ppm	108.9 ppm	137.9 ppm	113.7 ppm	148.4 ppm	-	CDCl ₃

Experimental Protocols

For the unambiguous structural elucidation of **5-Amino-2-bromo-3-picoline**, a series of NMR experiments are recommended.

Sample Preparation

A solution of 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) should be prepared.^[4] The choice of solvent may influence the chemical shifts, particularly for the amine protons.

1D NMR Spectroscopy

- ¹H NMR: A standard single-pulse experiment should be performed to obtain the proton spectrum. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.^[5]
- ¹³C NMR: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is recommended.^[5] A spectral width of 0-160 ppm is appropriate for pyridines.^[4]

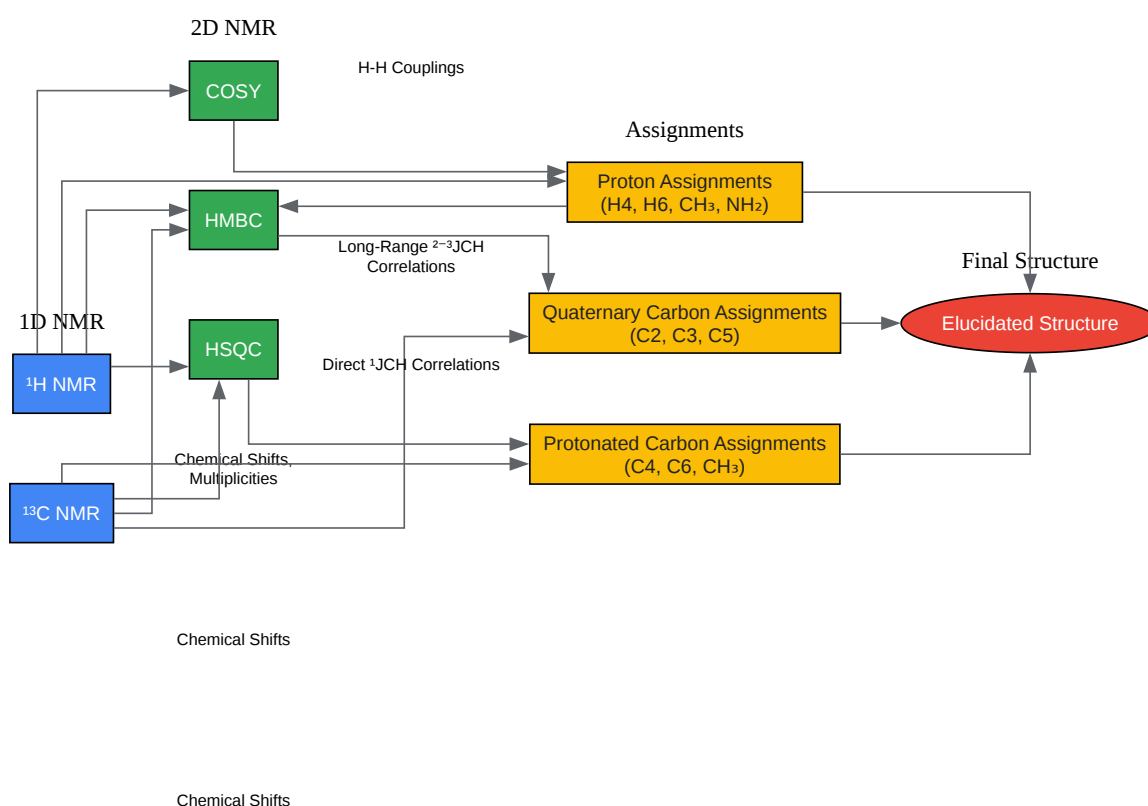
2D NMR Spectroscopy

To resolve signal overlap and establish connectivity, the following 2D NMR experiments are crucial:

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton spin-spin couplings.^[4] Cross-peaks will identify adjacent protons on the pyridine ring.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, aiding in the assignment of protonated carbons.^[4]
- HMBC (Heteronuclear Multiple Bond Correlation): This is essential for identifying long-range (2-3 bond) correlations between protons and carbons.^[4] This experiment is particularly useful for assigning quaternary carbons (C2, C3, and C5) by observing correlations from the methyl protons and the aromatic protons.^[4]

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of **5-Amino-2-bromo-3-picoline** using the aforementioned NMR experiments.



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NMR Structural Elucidation Workflow

By following this comprehensive guide, researchers can effectively utilize NMR spectroscopy for the structural confirmation and analysis of **5-Amino-2-bromo-3-picoline** and related compounds, ensuring accurate characterization for applications in drug discovery and development.

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